molecular formula C25H28N2O7 B554335 Z-Tyr(tBu)-OSu CAS No. 10068-67-4

Z-Tyr(tBu)-OSu

Cat. No. B554335
CAS RN: 10068-67-4
M. Wt: 468,49 g/mole
InChI Key: UQLJTOVTUWDKCW-FQEVSTJZSA-N
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Scientific Research Applications

Self-Assembly of Modified Amino Acids

Z-Tyr(tBu)-OSu, as a modified aromatic amino acid, plays a significant role in the self-assembly of molecules. Gour et al. (2021) explored the self-assembly of carbobenzoxyphenylalanine (Z-Phe-OH), carbobenzoxytryptophan (Z-Trp-OH), carbobenzoxytyrosine (Z-Tyr-OH), and N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tbu)-OH). They reported that these compounds can form well-defined morphologies, such as fibers and spherical structures. This discovery is significant for the fabrication and design of novel materials with a broad range of applications (Gour et al., 2021).

Inhibition of Proteasomes

Z-Tyr(tBu)-OSu-related compounds have been studied for their potential as proteasome inhibitors. Escherich et al. (1997) investigated peptide aldehydes, including Ac-Leu-Leu-X-H (X = Trp, Tyr, and Tyr(tBu)) and Z-Gly-Pro-Gly-Gly-Leu-Leu-Nle-H. These compounds demonstrated significant inhibitory potencies on the chymotryptic activity of 20S proteasomes from T. acidophilum and yeast S. cerevisiae, as per X-ray crystallographic data (Escherich et al., 1997).

Synthesis and Biodistribution Studies

Sadri et al. (2009) conducted research on the synthesis and biodistribution of iodine-131 D-amino acid YYK peptide, which includes modified tyrosine residues (Fmoc-D-Tyr(tBu)). They found that radioiodinated YYK peptide conjugated to anti-CD20 antibodies showed promising stability and biodistribution profiles, suggesting its potential in clinical applications (Sadri et al., 2009).

Modification for Improved Solar Cell Performance

He et al. (2002) synthesized and characterized a zinc phthalocyanine with tyrosine substituents (ZnPcTyr), aiming for improved performance in dye-sensitized nanostructured TiO2 solar cells. They demonstrated that incorporating tyrosine groups into phthalocyanine enhances its ethanol solubility and reduces surface aggregation, leading to better solar cell performance (He et al., 2002).

Future Directions

The future directions of “Z-Tyr(tBu)-OSu” are not explicitly mentioned in the search results. However, given its properties as a tyrosine derivative, it may find applications in various research areas, including biochemistry, pharmacology, and medicine2.


Please note that this information is based on the available search results and may not be exhaustive or completely accurate. Always consult appropriate resources or professionals for more detailed information.


properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O7/c1-25(2,3)33-19-11-9-17(10-12-19)15-20(23(30)34-27-21(28)13-14-22(27)29)26-24(31)32-16-18-7-5-4-6-8-18/h4-12,20H,13-16H2,1-3H3,(H,26,31)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLJTOVTUWDKCW-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560649
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Tyr(tBu)-OSu

CAS RN

10068-67-4
Record name Carbamic acid, [(1S)-1-[[4-(1,1-dimethylethoxy)phenyl]methyl]-2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10068-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-O-tert-butyl-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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